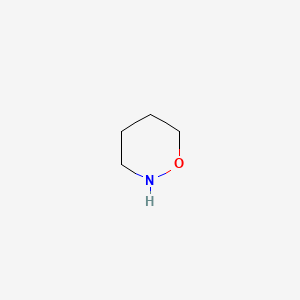

1,2-Oxazinane

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 1,2-oxazinanes has been explored through various methods. One approach involves [3 + 3] cycloaddition reactions between oxyallyl cations and nitrones, catalyzed by hydrogen-bond donors, to yield 1,2-oxazinane heterocycles with good to high yields and diastereoselectivities . Another method includes a copper-catalyzed aerobic acyl nitroso Diels–Alder reaction, followed by a novel reaction path to obtain 1,2-oxazinanes, which can be used as chiral Weinreb amide-type auxiliaries for the synthesis of chiral α-substituted ketones . Additionally, a straightforward synthesis of 4,5-bifunctionalized 1,2-oxazinanes has been developed using Lewis acid promoted regio- and stereo-selective nucleophilic ring-opening of 3,6-dihydro-1,2-oxazine oxides .

Molecular Structure Analysis

The molecular structure of 1,2-oxazinanes is characterized by a six-membered heterocyclic ring containing one oxygen and one nitrogen atom. The stability and reactivity of these compounds can be influenced by substituents on the ring. For instance, 3,6-di-tert-butyl-1,2-oxazinane has been shown to be an effective chiral Weinreb amide-type auxiliary . The 1,3-oxazinan-2-one scaffold, a related structure, has been utilized for the diastereoselective synthesis of cyclic β2,3-amino acids .

Chemical Reactions Analysis

1,2-Oxazinanes participate in a variety of chemical reactions. They have been used as intermediates for the synthesis of chiral α-substituted ketones , and as precursors for the preparation of cyclic or acyclic primary and secondary amines . The reactivity of these compounds towards organometallic compounds has also been tested, demonstrating their potential as cyclic chiral Weinreb amide auxiliaries . Furthermore, 1,2-oxazinanes have been employed in the diastereoselective synthesis of tetrahydro-β-carbolines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2-oxazinanes are influenced by their molecular structure and substituents. These heterocycles are generally stable and can be manipulated through various synthetic routes to introduce different functional groups. The presence of chiral centers in 1,2-oxazinanes allows for the synthesis of enantiomerically enriched compounds, which is crucial in the development of pharmaceuticals . The Lewis acid promoted ring-opening of 1,2-oxazine oxides indicates the sensitivity of these compounds to nucleophilic attack, which can be exploited in synthetic applications .

Relevant Case Studies

Several case studies highlight the utility of 1,2-oxazinanes in synthetic chemistry. For example, the use of 1,2-oxazinanes as chiral auxiliaries has led to the synthesis of chiral α-substituted ketones with high diastereomeric ratios . In medicinal chemistry, chiral 1,3-oxazinan-2-one derivatives have shown potent antibacterial activities against Gram-positive bacteria, demonstrating the potential of these structures in drug development . Additionally, the synthesis of cyclic β2,3-amino acids utilizing the 1,3-oxazinan-6-one scaffold has expanded the synthetic utility of these heterocycles .

Applications De Recherche Scientifique

Synthèse asymétrique de 1,2-oxazinane chiral

Une nouvelle approche a été développée pour synthétiser des échafaudages spirocycliques de this compound chiral par réaction de cycloaddition [4 + 2] organocatalysée entre les méthylèneindolinones et l'ester γ-aminooxy-α,β-insaturé . Cette méthode offre une nouvelle manière de créer des composés de this compound chiral, qui sont importants dans divers domaines de la chimie .

Construction d'échafaudages spirocycliques d'hexahydropyridazine

En plus de la synthèse du this compound chiral, un synthon 1,4-hydrazide est conçu et synthétisé pour construire des échafaudages spirocycliques d'hexahydropyridazine chiral avec des méthylèneindolinones via une réaction de cycloaddition [4 + 2] . Cette méthode étend l'application du this compound dans la synthèse de structures moléculaires complexes .

Développement de composés bioactifs

Le this compound et l'hexahydropyridazine constituent deux groupes de composés bioactifs en raison de la présence de deux hétéroatomes . Par exemple, FR900482 (V) et FK317 (VI) sont des antibiotiques ayant une activité antitumorale exceptionnellement puissante . L'incorporation du this compound dans des composés bioactifs peut potentiellement conduire à la création de nouveaux composés ayant des propriétés intéressantes .

Synthèse de cétones α-substituées chirales

La stabilité de plusieurs 1,2-oxazines et 1,2-oxazinanes vis-à-vis des composés organométalliques a été testée pour évaluer leur opérabilité comme auxiliaires cycliques chiraux de type amide de Weinreb . Le 3,6-di-tert-butyl-1,2-oxazinane a donné les meilleurs résultats et a été introduit comme auxiliaire chiral de type amide de Weinreb pour produire des cétones α-substituées chirales de manière diastéréoisomérique .

Synthèse de composés antioxydants et anti-inflammatoires

Des dérivés de 1,3-oxazine ont été synthétisés et étudiés pour leurs activités antioxydantes et anti-inflammatoires . Cela met en évidence le potentiel du this compound dans le développement de nouveaux agents thérapeutiques

Mécanisme D'action

Target of Action

1,2-Oxazinane, also known as Tetrahydrooxazine, is a small molecule that primarily targets Endoglucanase 5A in Bacillus agaradhaerens and Beta-glucosidase A in Thermotoga maritima . These enzymes play crucial roles in the breakdown of complex carbohydrates, contributing to the organism’s energy metabolism.

Result of Action

The molecular and cellular effects of this compound’s action are not well-documented. Given its targets, it is plausible that the compound could influence carbohydrate metabolism within the organisms. More research is needed to confirm this and to understand the broader implications of these effects .

Safety and Hazards

Orientations Futures

Given the relevance of spiro-oxindole scaffolds and 1,2-oxazinane or hexahydropyridazin, it is anticipated that incorporation of both pharmaceutical and biological structural motifs into one molecule might lead to the creation of new compounds with potentially interesting properties . Therefore, it is significant for drug design to introduce this compound and hexahydropyridazin into spiro-oxindole scaffolds at the C3-position .

Propriétés

IUPAC Name |

oxazinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO/c1-2-4-6-5-3-1/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZQGLZFAWYKKLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCONC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60190113 | |

| Record name | 2H-1,2-Oxazine, tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

36652-42-3 | |

| Record name | 2H-1,2-Oxazine, tetrahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036652423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1,2-Oxazine, tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

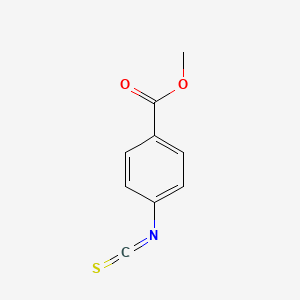

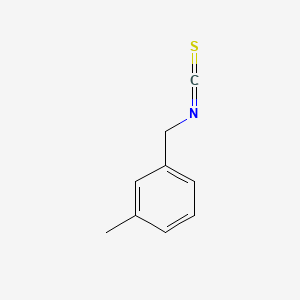

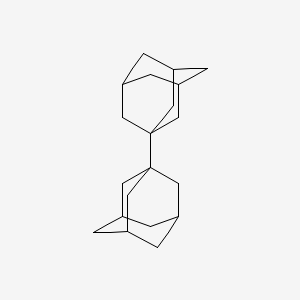

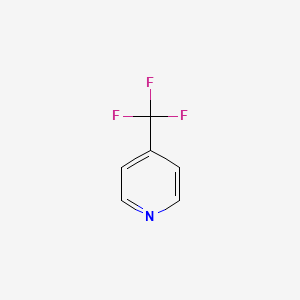

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B1295345.png)

![Dithieno[3,2-b:2',3'-d]thiophene](/img/structure/B1295348.png)